3-Oxo-OPC4-CoA
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Overview
Description
3-Oxo-OPC4-CoA is an organic molecule.
Scientific Research Applications
Oxalyl-CoA Synthetase and Oxalate Metabolism
Oxalyl-CoA synthetase plays a crucial role in the metabolism of oxalate, a compound that is biologically relevant in various plants and organisms. For instance, research into rice (Oryza sativa) identified a gene encoding oxalyl-CoA synthetase (OCS) that catalyzes the conversion of oxalate and CoA into oxalyl-CoA. This enzyme is suggested to be regulated by the redox state and has implications in stress responses, such as resistance to bacterial blight and aluminum toxicity (Peng et al., 2017).
Phytosterols Catabolism
In the context of phytosterols catabolism, a study revealed the discovery of a dual-role reductase in the catabolism pathway, which is involved in producing key intermediates through the reduction of specific CoA derivatives. This has implications for the efficient production of steroid precursors, highlighting the importance of CoA derivatives in metabolic pathways (Peng et al., 2020).
Biochemical Characterization of Enzymes
The biochemical characterization of enzymes involved in the degradation of cholesterol side chains also touches upon the relevance of CoA derivatives. An enzyme catalyzing the dehydrogenation of 3-oxo-4-pregnene-20-carboxyl-CoA to form high-valent intermediates is crucial for understanding metabolic pathways involved in steroid degradation (Gilbert et al., 2017).
Synthesis Studies
Studies on the synthesis of specific CoA esters for the study of bifunctional proteins suggest the importance of these compounds in understanding enzyme mechanisms and pathways. The synthesis of 3-oxohexadecanoyl-CoA, for instance, is geared towards exploring enzyme activities related to fatty acid metabolism (Tsuchida et al., 2017).
Properties
Molecular Formula |
C35H54N7O19P3S |
---|---|
Molecular Weight |
1001.8 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxo-4-[(1R,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]butanethioate |
InChI |
InChI=1S/C35H54N7O19P3S/c1-4-5-6-7-22-20(8-9-23(22)44)14-21(43)15-26(46)65-13-12-37-25(45)10-11-38-33(49)30(48)35(2,3)17-58-64(55,56)61-63(53,54)57-16-24-29(60-62(50,51)52)28(47)34(59-24)42-19-41-27-31(36)39-18-40-32(27)42/h5-6,18-20,22,24,28-30,34,47-48H,4,7-17H2,1-3H3,(H,37,45)(H,38,49)(H,53,54)(H,55,56)(H2,36,39,40)(H2,50,51,52)/b6-5-/t20-,22+,24-,28-,29-,30?,34-/m1/s1 |
InChI Key |
QGJLCXXJEFRWHP-ZRHHFSRKSA-N |
Isomeric SMILES |
CC/C=C\C[C@H]1[C@H](CCC1=O)CC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCC=CCC1C(CCC1=O)CC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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